molecular formula C16H16BrNO5S B2763288 4-Acetamidophenyl 4-bromo-3-ethoxybenzene-1-sulfonate CAS No. 2305494-34-0

4-Acetamidophenyl 4-bromo-3-ethoxybenzene-1-sulfonate

Cat. No.: B2763288
CAS No.: 2305494-34-0
M. Wt: 414.27
InChI Key: XBFAZEOTHDZLPN-UHFFFAOYSA-N
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Description

4-Acetamidophenyl 4-bromo-3-ethoxybenzene-1-sulfonate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its structure comprises an acetamidophenyl group, a bromo-ethoxybenzene moiety, and a sulfonate group, which collectively contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamidophenyl 4-bromo-3-ethoxybenzene-1-sulfonate typically involves multi-step organic reactions. One common method includes the initial formation of the acetamidophenyl intermediate, followed by the introduction of the bromo and ethoxy groups through electrophilic aromatic substitution reactions. The final step involves sulfonation to introduce the sulfonate group under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Acetamidophenyl 4-bromo-3-ethoxybenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the bromo or ethoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups to the aromatic ring.

Scientific Research Applications

4-Acetamidophenyl 4-bromo-3-ethoxybenzene-1-sulfonate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition or protein binding due to its unique structural features.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Acetamidophenyl 4-bromo-3-ethoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic interactions with biological molecules, while the bromo and ethoxy groups may participate in hydrophobic interactions or hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 4-Acetamidophenyl 4-bromo-3-methoxybenzene-1-sulfonate
  • 4-Acetamidophenyl 4-chloro-3-ethoxybenzene-1-sulfonate
  • 4-Acetamidophenyl 4-bromo-3-ethoxybenzene-1-carboxylate

Uniqueness: 4-Acetamidophenyl 4-bromo-3-ethoxybenzene-1-sulfonate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromo and ethoxy groups, along with the sulfonate moiety, distinguishes it from other similar compounds and enhances its versatility in various applications.

Properties

IUPAC Name

(4-acetamidophenyl) 4-bromo-3-ethoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO5S/c1-3-22-16-10-14(8-9-15(16)17)24(20,21)23-13-6-4-12(5-7-13)18-11(2)19/h4-10H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFAZEOTHDZLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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